

Basic characteristics of 7-amido-4-methylcoumarin

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Compound of Interest

Compound Name: Arg-Arg-AMC

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An In-depth Technical Guide to 7-Amido-4-methylcoumarin

For researchers, scientists, and professionals in drug development, 7-amido-4-methylcoumarin (AMC) is a widely utilized and indispensable tool in fluorescence-based assays. This guide provides a comprehensive overview of its fundamental characteristics, including its physicochemical and spectral properties, and details its application in common experimental protocols.

Core Physicochemical and Spectral Properties

7-amido-4-methylcoumarin, also known as 7-amino-4-methylcoumarin or Coumarin 120, is a heterocyclic organic compound.^{[1][2][3]} It serves as a key fluorogenic moiety in the design of substrates for a variety of enzymes, most notably proteases.^{[4][5]} The quenching of its native fluorescence upon conjugation and its subsequent release and signal restoration upon enzymatic cleavage form the basis of numerous sensitive assays.^[4]

Quantitative Data Summary

The key quantitative properties of 7-amido-4-methylcoumarin are summarized in the table below for easy reference and comparison.

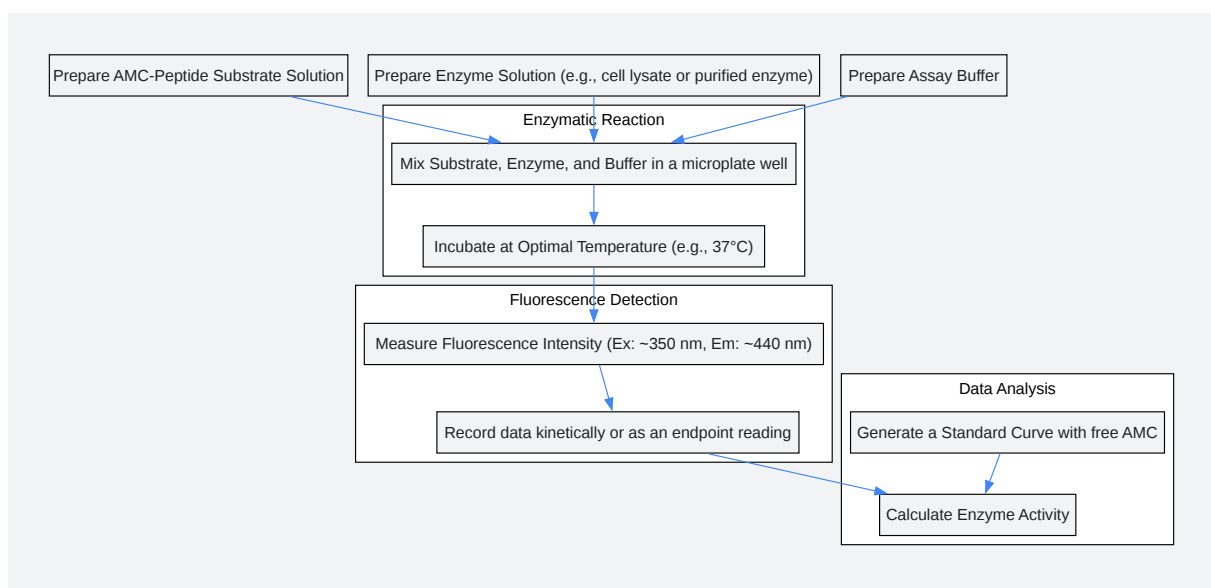
| Property | Value | References |
|------------------------------|--|------------|
| IUPAC Name | 7-amino-4-methylchromen-2-one | [1] |
| Synonyms | 7-Amino-4-methylcoumarin, AMC, Coumarin 120 | [1][2][3] |
| CAS Number | 26093-31-2 | [2][6] |
| Molecular Formula | C ₁₀ H ₉ NO ₂ | [1][2][6] |
| Molecular Weight | 175.18 g/mol | [1][7] |
| Appearance | Light yellow powder/solid | [6] |
| Melting Point | 222 - 229 °C | [6] |
| Fluorescence Excitation Max. | 341 - 351 nm | [8][9] |
| Fluorescence Emission Max. | 430 - 445 nm | [4][8][9] |
| Solubility | Soluble in DMSO, DMF, and ethanol | [9][10] |

Experimental Applications and Protocols

The primary application of 7-amido-4-methylcoumarin is in the development of fluorogenic substrates for enzyme activity assays. The general principle involves the conjugation of AMC to a peptide or another molecular recognizer via its amino group, which effectively quenches its fluorescence. Enzymatic cleavage of the amide bond liberates free AMC, resulting in a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity.

General Workflow for an AMC-Based Protease Assay

The following diagram illustrates the typical workflow for a protease assay utilizing an AMC-conjugated substrate.



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General workflow for an AMC-based protease assay.

Detailed Experimental Protocol: Caspase-8 Activity Assay

This protocol provides a detailed methodology for measuring the activity of caspase-8, a key enzyme in apoptosis, using the fluorogenic substrate Ac-IETD-AMC.

1. Reagent Preparation:

- **Assay Buffer:** Prepare a buffer solution containing 100 mM HEPES (pH 7.5), 20% (v/v) glycerol, 5 mM DTT, and 0.5 mM EDTA.
- **Substrate Stock Solution:** Prepare a 20 mM stock solution of N-Acetyl-Ile-Glu-Thr-Asp-7-Amido-4-methylcoumarin (Ac-IETD-AMC) in dimethylformamide (DMF).
- **Enzyme Solution:** This can be a purified enzyme solution or a cell lysate containing the enzyme of interest.
- **Fluorescence Standard:** Prepare an 80 μ M stock solution of free 7-amido-4-methylcoumarin in DMF.

2. Standard Curve Generation:

- Perform serial dilutions of the 80 μ M free AMC stock solution in the assay buffer to create a standard curve. For example, prepare solutions with final concentrations of 0.8, 1.6, and 2.4 nanomoles of free AMC in a final volume of 0.5 ml.
- Measure the fluorescence of these standards using a fluorometer with an excitation wavelength of approximately 380 nm and an emission wavelength of around 460 nm.
- Plot the fluorescence units against the known concentrations of free AMC to generate a standard curve. This will be used to convert the fluorescence readings from the enzyme assay into the amount of product formed.

3. Enzyme Assay:

- In a suitable microplate, add the enzyme solution to the pre-warmed assay buffer. For instance, add 10 μ l of the enzyme solution to 470 μ l of buffer.
- Pre-incubate the enzyme-buffer mixture at 30°C for 30 minutes.
- Initiate the reaction by adding the Ac-IETD-AMC substrate to the enzyme solution. For example, add 20 μ l of the 20 mM stock solution.

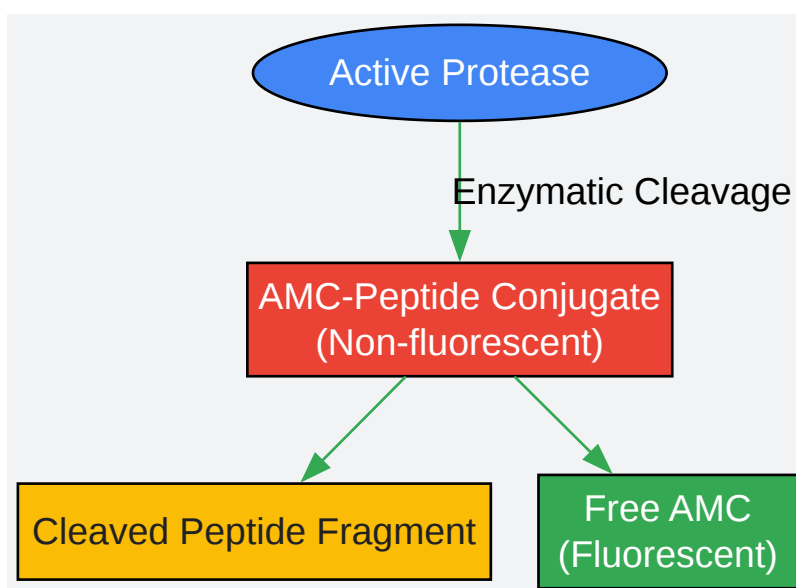
- Immediately place the plate in a fluorometer set to the appropriate excitation and emission wavelengths (e.g., 380 nm excitation, 460 nm emission).
- Record the increase in fluorescence over time. The rate of increase in fluorescence is proportional to the enzyme activity.

4. Data Analysis:

- Determine the rate of the reaction ($\Delta\text{FLU}/\text{min}$) from the linear portion of the fluorescence versus time plot.
- Using the standard curve, convert the rate of fluorescence increase into the rate of product (free AMC) formation (e.g., in nanomoles/min).
- The enzyme activity can then be expressed in appropriate units, such as units per milligram of protein.

Signaling Pathway Context: Protease-Mediated Fluorescence Activation

The underlying principle of AMC-based assays is a straightforward signaling pathway where the enzyme acts as the catalyst for signal generation.



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Enzyme-mediated release and fluorescence of AMC.

This technical guide provides a foundational understanding of the basic characteristics and applications of 7-amido-4-methylcoumarin. Its robust and sensitive fluorescent properties, coupled with the straightforward nature of its application in enzyme assays, ensure its continued and widespread use in research and drug development.

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